molecular formula C19H21ClN4O2 B5916440 (1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-NITROPHENYL)ETHAN-1-IMINE

(1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-NITROPHENYL)ETHAN-1-IMINE

Cat. No.: B5916440
M. Wt: 372.8 g/mol
InChI Key: ICAFQYJYPKANBZ-QNGOZBTKSA-N
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Description

(1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-NITROPHENYL)ETHAN-1-IMINE is a synthetic organic compound that features a piperazine ring substituted with a chlorophenylmethyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-NITROPHENYL)ETHAN-1-IMINE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with chlorophenylmethyl group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorophenylmethyl group.

    Formation of the imine: The final step involves the condensation of the substituted piperazine with 3-nitrobenzaldehyde under acidic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Reaction conditions such as temperature, pressure, and solvent choice would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-NITROPHENYL)ETHAN-1-IMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction of nitro group: Formation of the corresponding amine.

    Reduction of imine group: Formation of the corresponding secondary amine.

    Substitution reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It may serve as a tool compound for studying the pharmacokinetics and pharmacodynamics of related compounds.

    Biochemistry: It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Chemistry: It may find applications in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of (1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-NITROPHENYL)ETHAN-1-IMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-NITROPHENYL)ETHAN-1-IMINE is unique due to its specific substitution pattern and the presence of both a nitro group and an imine linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-nitrophenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-15(17-3-2-4-19(13-17)24(25)26)21-23-11-9-22(10-12-23)14-16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAFQYJYPKANBZ-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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